molecular formula C9H18ClN3 B12231484 ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12231484
M. Wt: 203.71 g/mol
InChI Key: PSKWWTIXGZVFIM-UHFFFAOYSA-N
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Description

Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole-derived amine with the molecular formula C₉H₁₇N₃. Its structure features a pyrazole ring substituted with an isopropyl group at the N1 position and an ethylaminomethyl group at the C5 position. This compound belongs to a broader class of pyrazole amines, which are widely explored in medicinal chemistry for their diverse biological activities, including kinase inhibition and receptor modulation .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-10-7-9-5-6-11-12(9)8(2)3;/h5-6,8,10H,4,7H2,1-3H3;1H

InChI Key

PSKWWTIXGZVFIM-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1C(C)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under specific conditions. One common method includes dissolving the starting materials in ethanol, cooling the solution, and then adding the necessary reagents while maintaining the temperature. The reaction mixture is then stirred for a specified period, followed by the addition of other reagents such as sodium bicarbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, the amino group in the compound can react with acids to form salts or with acylating agents to form amides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine with key analogs reported in the literature, focusing on molecular features, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data/Applications Reference
This compound C₉H₁₇N₃ 167.26 - N1: Isopropyl
- C5: Ethylaminomethyl
Structural scaffold for drug design
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₆N₄ 202.27 - N1: Methyl
- C3: Pyridin-3-yl
- C5: Ethylamine
ESIMS m/z 203 ([M+H])<sup>†</sup>; potential pharmacophore
Benzyl[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]amine C₁₅H₂₂ClN₃ 279.81 - N1: Isopropyl
- C4: Benzylaminomethyl
- C5: Methyl
Higher lipophilicity due to benzyl group
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine C₈H₉N₃S 179.24 - N1: Thiophen-2-ylmethyl
- C5: Amine
Acute oral toxicity (Category 4); industrial use
3-Phenyl-1H-pyrazol-5-amine C₉H₉N₃ 159.19 - C3: Phenyl
- C5: Amine
Intermediate in heterocyclic synthesis

<sup>†</sup>ESIMS (Electrospray Ionization Mass Spectrometry) data reflect ionization efficiency and molecular stability.

Key Observations:

Substituent Effects on Molecular Weight and Polarity: The ethylaminomethyl group in the target compound contributes to a moderate molecular weight (167.26 g/mol), whereas analogs with aromatic substituents (e.g., benzyl or pyridinyl) exhibit higher molecular weights (e.g., 279.81 g/mol for the benzyl derivative) . Polar substituents like pyridinyl (in N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) enhance water solubility compared to lipophilic groups like benzyl .

Biological and Safety Profiles: The thiophene-substituted analog (1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine) demonstrates acute oral toxicity (H302) and skin irritation (H315), suggesting that heterocyclic substituents may influence hazard profiles . No direct safety data are available for this compound, but structural similarities warrant caution in handling.

Biological Activity

Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its diverse pharmacological properties. The molecular formula is C12_{12}H18_{18}N4_{4} with a molecular weight of approximately 282.35 g/mol. The unique combination of functional groups, including an ethyl group and an isopropyl group, enhances its reactivity and potential biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound may:

  • Inhibit Enzyme Activity : It can bind to the active sites of certain enzymes, leading to inhibition. For instance, it has shown potential in modulating cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Interact with Receptors : The compound may also act as a ligand for various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound and related compounds. Below are some key findings:

Study Cell Line IC50_{50} (µM) Activity
Bouabdallah et al.Hep-23.25Significant cytotoxic potential
Wei et al.A54926Growth inhibition
Xia et al.A54949.85Induced apoptosis
Zheng et al.A5490.28Induced apoptosis

These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Anticancer Activity : In a study by Wei et al., this compound derivatives were tested against A549 lung cancer cells, showing an IC50_{50} value of 26 µM, indicating moderate potency in inhibiting cell growth .
  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit cytochrome P450 enzymes, which are essential for drug metabolism, suggesting implications for drug interactions and pharmacokinetics.
  • Receptor Binding Studies : Binding affinity assays have shown that this compound interacts with specific receptors involved in tumor growth, further supporting its potential therapeutic applications .

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